2,3-Dichloro-6-iodoquinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dichloro-6-iodoquinoxaline is a heterocyclic compound with the molecular formula C8H3Cl2IN2. It is a derivative of quinoxaline, a bicyclic aromatic compound containing a benzene ring fused to a pyrazine ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-iodoquinoxaline typically involves the functionalization of quinoxaline derivatives. One common method includes the regioselective lithiation of 2,3-dichloroquinoxaline using a base such as 2,2,6,6-tetramethylpiperidyl lithium (TMPLi). The lithiated intermediate is then quenched with iodine to introduce the iodine atom at the 6-position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar regioselective lithiation and halogenation reactions. The process may be optimized for yield and purity through careful control of reaction conditions and purification steps .

化学反応の分析

Types of Reactions: 2,3-Dichloro-6-iodoquinoxaline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.

Coupling Reactions: The iodine atom can be used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms.

Cross-Coupling Reactions: Palladium-catalyzed coupling reactions with reagents like aryl boronic acids or alkynes are common.

Major Products:

Substituted Quinoxalines: Products with various functional groups replacing the chlorine atoms.

Coupled Products: Complex molecules formed through cross-coupling reactions.

科学的研究の応用

2,3-Dichloro-6-iodoquinoxaline has several applications in scientific research:

Biology and Medicine: The compound’s derivatives are investigated for their potential as pharmaceutical agents, particularly in the development of drugs targeting specific biological pathways.

Industry: It is used in the synthesis of fluorescent dyes and other materials with unique optical properties.

作用機序

The mechanism of action of 2,3-Dichloro-6-iodoquinoxaline and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

類似化合物との比較

2,3-Dichloroquinoxaline: Lacks the iodine atom at the 6-position, making it less versatile in cross-coupling reactions.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A widely used quinone with different chemical properties and applications.

Uniqueness: 2,3-Dichloro-6-iodoquinoxaline is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. This makes it a valuable intermediate for synthesizing a wide range of functionalized quinoxaline derivatives .

生物活性

2,3-Dichloro-6-iodoquinoxaline is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. Quinoxalines are known for their roles in medicinal chemistry, particularly as potential therapeutic agents due to their interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

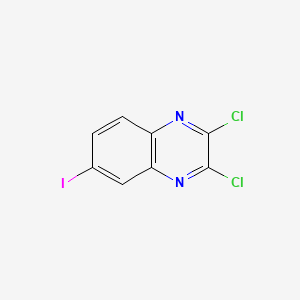

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H3Cl2IN2

- Molecular Weight : 307.93 g/mol

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly the glycine and glutamate receptors. These receptors are crucial in modulating synaptic transmission and neuronal excitability.

- Glycine Receptor Antagonism : This compound has been shown to act as a competitive antagonist at glycine receptors, which are important for inhibitory neurotransmission in the central nervous system (CNS) . By blocking these receptors, this compound can potentially prevent excitotoxicity associated with conditions like ischemia and neurodegeneration.

- Glutamate Receptor Modulation : The compound also exhibits activity at NMDA (N-methyl-D-aspartate) receptors by inhibiting glycine binding sites. This non-competitive antagonism can prevent excessive calcium influx into neurons, thereby offering neuroprotective effects .

Biological Activities

The biological activities associated with this compound include:

- Neuroprotective Effects : Studies suggest that this compound may protect neurons from damage caused by oxidative stress and excitotoxicity .

- Anticancer Properties : Quinoxaline derivatives have been reported to exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : Some quinoxaline derivatives demonstrate antibacterial properties against a range of pathogens .

Case Studies

Several studies have highlighted the biological significance of quinoxaline derivatives:

- Neuroprotective Study : A study demonstrated that compounds similar to this compound could significantly reduce neuronal cell death in models of ischemia by modulating glycine receptor activity .

- Anticancer Research : Another investigation explored the efficacy of quinoxaline derivatives in inhibiting tumor growth in vitro and in vivo. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells .

- Antimicrobial Evaluation : A series of experiments assessed the antibacterial effects of quinoxaline derivatives against various bacterial strains. The findings showed promising results in inhibiting bacterial growth .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other quinoxaline derivatives:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Neuroprotective, Anticancer | Glycine receptor antagonist |

| 6-Nitroquinoxaline | Antimicrobial | Disruption of bacterial cell membranes |

| 7-Methylquinoxaline | Anticancer | Induction of apoptosis |

特性

IUPAC Name |

2,3-dichloro-6-iodoquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2IN2/c9-7-8(10)13-6-3-4(11)1-2-5(6)12-7/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRFQXPQQAOODT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)N=C(C(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。